molecular formula C15H13Cl2NO2 B14918845 N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B14918845
M. Wt: 310.2 g/mol
InChI Key: IBQCZRZMLBUNDJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 2,5-dichloroaniline with 3-methylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted acetamides.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(3,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methylphenoxy groups provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-14-8-11(16)5-6-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

IBQCZRZMLBUNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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